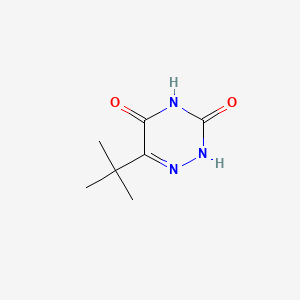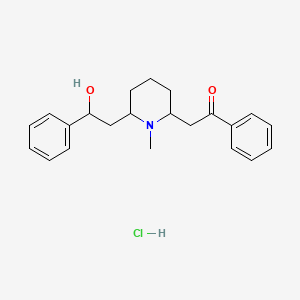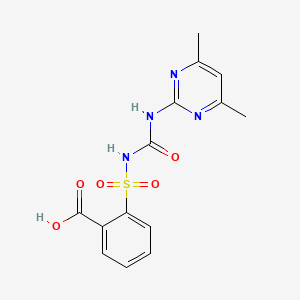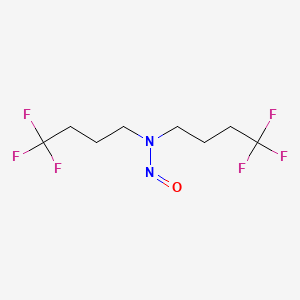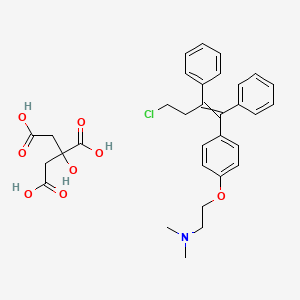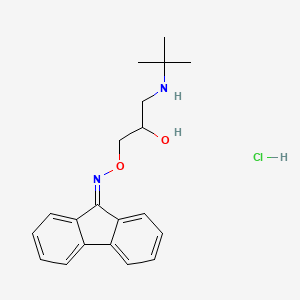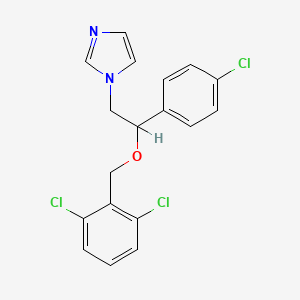
Orconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ORCONAZOLE
Wissenschaftliche Forschungsanwendungen
Antifungal Prophylaxis in Neutropenic Patients
Orconazole, particularly fluconazole and itraconazole, are utilized as antifungal prophylactics in neutropenic patients with hematological malignancies. A meta-analysis comparing the safety and effectiveness of these drugs revealed that itraconazole is more effective in preventing fungal infections but has more adverse effects, limiting its use (Vardakas, Michalopoulos, & Falagas, 2005).
Treatment of Systemic and Superficial Fungal Infections
Orconazole, particularly fluconazole and itraconazole, have been significant in treating opportunistic and endemic fungal infections. Their safety profile is better compared to amphotericin B and ketoconazole. However, issues like treatment difficulty and emerging drug resistance remain concerns (Sheehan, Hitchcock, & Sibley, 1999).
In Vitro Studies and Clinical Efficacy
Fluconazole has shown promise in treating various forms of candidiasis and cryptococcosis, with clinical trials indicating its efficacy in oropharyngeal, esophageal, and disseminated forms of these infections. Its properties, such as metabolic stability and high water solubility, contribute to its therapeutic activity (Grant & Clissold, 1990).
Resistance Mechanisms
There's evidence showing that resistance to azole antifungal agents in Candida albicans, particularly fluconazole, involves specific multidrug transporters. This discovery is crucial for understanding and addressing clinical resistance in treatments (Sanglard et al., 1995).
Influence on Steroid Production
Ketoconazole, an imidazole derivative chemically related to orconazole, has been shown to significantly influence steroid production. This aspect is vital in understanding the broader effects of these compounds beyond their antifungal properties (Sonino, 1987).
Fluconazole Resistance in Cryptococcus Species
A systematic review revealed that prolonged use of fluconazole could lead to resistance in Cryptococcus species, especially in cases of relapsed cryptococcosis. This insight highlights the need for careful use and monitoring of fluconazole resistance (Bongomin, Oladele, Gago, Moore, & Richardson, 2018).
Pharmacology and Clinical Use
Orconazole agents, including fluconazole, itraconazole, voriconazole, and posaconazole, have different pharmacological profiles, drug interactions, and adverse events. Their specific indications and effectiveness against various fungi have been summarized in clinical trials (Zonios & Bennett, 2008).
In Vitro Antifungal Effects
Studies have examined the antifungal effects of fluconazole in vitro, providing insights into its activity against pathogenic fungi and its interaction with fungal cell membranes. This information helps in understanding the drug's mechanism of action and potential efficacy in vivo (Odds, Cheesman, & Abbott, 1986).
Eigenschaften
CAS-Nummer |
66778-37-8 |
|---|---|
Produktname |
Orconazole |
Molekularformel |
C18H15Cl3N2O |
Molekulargewicht |
381.7 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H15Cl3N2O/c19-14-6-4-13(5-7-14)18(10-23-9-8-22-12-23)24-11-15-16(20)2-1-3-17(15)21/h1-9,12,18H,10-11H2 |
InChI-Schlüssel |
PBNSEYNKZBMLLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



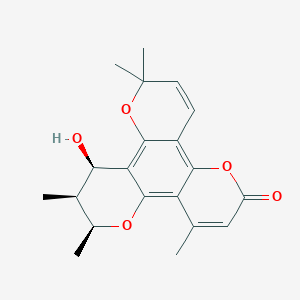
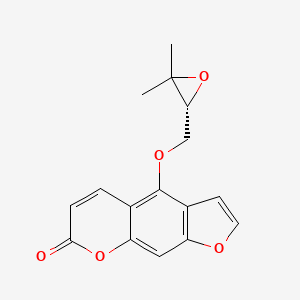
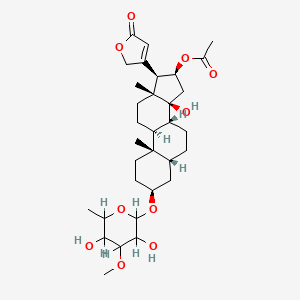
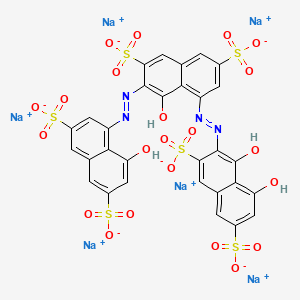
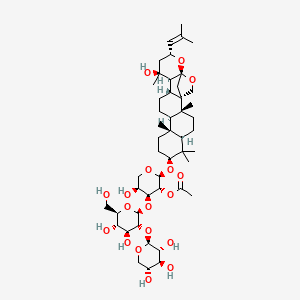
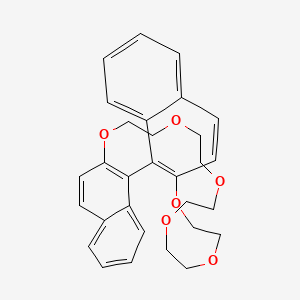
![3-(4-Nitro-benzyloxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1207841.png)

